molecular formula C10H14N4O2 B13952141 5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione

5-((1H-Imidazol-4-yl)methyl)-3-propylimidazolidine-2,4-dione

Cat. No.: B13952141
M. Wt: 222.24 g/mol
InChI Key: FFMKPTNKWSCTOK-UHFFFAOYSA-N
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Description

2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is a heterocyclic compound with significant importance in various scientific fields. This compound is characterized by its imidazolidinedione core, which is substituted with an imidazolylmethyl group at the 5-position and a propyl group at the 3-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- typically involves the reaction of imidazole derivatives with appropriate alkylating agents. One common method includes the reaction of 4-(chloromethyl)imidazole with 3-propyl-2,4-imidazolidinedione under basic conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. The use of microwave-assisted synthesis has also been reported to improve reaction efficiency and reduce reaction times. These methods are advantageous for large-scale production due to their scalability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds with active site residues, thereby modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, depending on the specific context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Imidazolidinedione, 5-(1H-imidazol-4-ylmethyl)-3-propyl- is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the imidazole and imidazolidinedione moieties allows for versatile interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C10H14N4O2

Molecular Weight

222.24 g/mol

IUPAC Name

5-(1H-imidazol-5-ylmethyl)-3-propylimidazolidine-2,4-dione

InChI

InChI=1S/C10H14N4O2/c1-2-3-14-9(15)8(13-10(14)16)4-7-5-11-6-12-7/h5-6,8H,2-4H2,1H3,(H,11,12)(H,13,16)

InChI Key

FFMKPTNKWSCTOK-UHFFFAOYSA-N

Canonical SMILES

CCCN1C(=O)C(NC1=O)CC2=CN=CN2

Origin of Product

United States

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